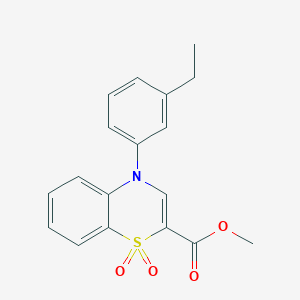

4-(3-乙基苯基)-4H-1,4-苯并噻嗪-2-羧酸甲酯 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold in medicinal chemistry . It has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Synthesis Analysis

In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors . Another method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives involves a Curtius rearrangement followed by an intramolecular cyclization .

Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These four thiadiazine systems can give rise to benzo derivatives .

Chemical Reactions Analysis

The reaction of saccharins with hydrazine gives the hydrazides. The nitrosation of the latter leads to the acylazides which undergo a thermal Curtius rearrangement when refluxed in toluene, to give the isocyanates .

科学研究应用

合成和结构分析

- Ukrainets 等人(2017 年)详细介绍了 4-羟基-1-苯基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-羧酸甲酯的酯交换过程,从而得到相应的乙酯。PMR 光谱和 X 射线晶体结构分析揭示了 1-N-苯基取代基相对于 2,1-苯并噻嗪的氨基苯甲醇片段的方向,突出了结晶对分子方向的影响 (Ukrainets, Petrushova, Sim, & Grinevich, 2017).

- Vidal、Madelmont 和 Mounetou(2006 年)从糖精钠盐中获得了 3,4-二氢-2-甲基-2H-1,2-苯并噻嗪-3-羧酸甲酯 1,1-二氧化物的直接合成,证明了它作为一类具有潜在抗骨关节炎特性的季铵衍生物的前体的实用性 (Vidal, Madelmont, & Mounetou, 2006).

生物活性与潜在应用

- Zia-ur-Rehman 等人(2009 年)合成了一系列新的 4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-碳酰肼 1,1-二氧化物,起始于超声介导的糖精钠的 N-烷基化。对这些化合物的抗菌和 DPPH 自由基清除活性进行了评估,表明它们具有作为生物活性分子的潜力 (Zia-ur-Rehman et al., 2009).

- Ukrainets 等人(2018 年)研究了 4-甲基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-羧酸乙酯多态形式的合成、晶体结构和生物活性。他们发现多态形式之间存在抗炎和镇痛作用的差异,其中一种形式显示出显着的镇痛和抗炎特性,超过了吡罗昔康和美洛昔康 (Ukrainets et al., 2018).

分子和化学性质

- Lega 等人(2016 年)探索了通过三组分相互作用合成新的 2-氨基-3-R-4-芳基-6-乙基-4,6-二氢吡喃并[3,2-c][2,1]苯并噻嗪 5,5-二氧化物,揭示了基于活性亚甲基腈和芳基甲醛的性质的反应机理和选择性 (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

作用机制

Target of Action

The compound, methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . This class of compounds has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .

Mode of Action

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, is known to interact with its targets through various functional groups attached to the ring . The presence of different functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .

Biochemical Pathways

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, is known to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, is known to exhibit a wide range of biological activities .

属性

IUPAC Name |

methyl 4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-13-7-6-8-14(11-13)19-12-17(18(20)23-2)24(21,22)16-10-5-4-9-15(16)19/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMVVBFSEJAZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)

![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)

![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)

amine](/img/structure/B2421543.png)

![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)

![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)

![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)